2-Methyl-2-(p-tolyl)propanenitrile
Description
Significance and Role as a Key Synthetic Intermediate
The primary significance of 2-Methyl-2-(p-tolyl)propanenitrile lies in its function as a versatile synthetic intermediate. Organic nitriles, in general, are highly valuable precursors in organic synthesis due to the ability of the cyano group to be converted into a variety of other functional groups. up.ptresearchgate.net These transformations include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones.
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests its utility in the construction of molecules with a sterically hindered quaternary center adjacent to an aromatic ring. Such motifs are of interest in medicinal chemistry and materials science. The presence of the tolyl group allows for further functionalization of the aromatic ring, making it a bifunctional building block.
Contextualization within Nitrile Chemistry and Aromatic Functionalization Research
The study of this compound is situated within the extensive and dynamic fields of nitrile chemistry and aromatic functionalization. The synthesis of aromatic nitriles has been a long-standing area of research, with traditional methods including the Sandmeyer and Rosenmund–von Braun reactions. up.ptresearchgate.net More recent advancements have focused on the development of transition metal-catalyzed cyanation reactions, which offer milder reaction conditions and greater functional group tolerance. up.ptresearchgate.net These modern methods often employ catalysts based on palladium, nickel, or copper to facilitate the introduction of the cyano group onto an aromatic ring. sci-hub.seup.pt
Furthermore, research into the direct C-H bond functionalization of arenes has opened new avenues for the synthesis of compounds like this compound. up.pt These methods avoid the need for pre-functionalized starting materials, such as aryl halides, making the synthesis more atom-economical. The reactivity of the nitrile group itself is also a subject of ongoing investigation, with new methods continually being developed for its transformation into other valuable functionalities. acs.org
Overview of Current Research Trajectories Pertaining to this compound
Current research involving aromatic nitriles is broad, with a significant focus on the development of more efficient and environmentally benign synthetic methods. For compounds like this compound, research trajectories are likely to involve their incorporation into the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science.
A key area of modern chemical research is the development of catalytic processes that are both selective and sustainable. Therefore, future studies involving this compound may focus on:
Novel Catalytic Syntheses: Exploring new catalytic systems for its synthesis, potentially involving earth-abundant metals or photoredox catalysis to improve efficiency and reduce environmental impact.
Application in Complex Molecule Synthesis: Utilizing this compound as a key building block in the total synthesis of natural products or the creation of new pharmaceutical scaffolds. The unique steric and electronic properties of the molecule could be exploited to achieve specific stereochemical outcomes or to introduce desired pharmacophores.
Functional Materials: Investigating the incorporation of the this compound moiety into polymers or other materials to tailor their physical or electronic properties.
While specific research dedicated solely to this compound is not abundant, its position as a structurally interesting aromatic nitrile ensures its relevance to these broader research themes in organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(4-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBTPVGIGROGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494716 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40119-34-4 | |
| Record name | 2-Methyl-2-(4-methylphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of 2 Methyl 2 P Tolyl Propanenitrile
Catalytic Approaches for C-C Bond Formation at the Quaternary Carbon Center
The direct formation of the C-C bond at the quaternary carbon is a key strategy in the synthesis of 2-Methyl-2-(p-tolyl)propanenitrile. This has been approached through various catalytic methods, including electrophilic aromatic substitution and cyanoalkylation reactions.
Electrophilic Aromatic Alkylation Strategies, including Friedel-Crafts Type Reactions
Friedel-Crafts reactions are a cornerstone of C-C bond formation to aromatic rings. nih.gov In the context of synthesizing this compound, this would typically involve the alkylation of toluene (B28343) with a suitable electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is commonly employed to generate a carbocation from an alkyl halide. nih.govlibretexts.org
For the synthesis of the target compound, a potential electrophilic precursor would be 2-chloro-2-methylpropanenitrile. The reaction with toluene in the presence of a Lewis acid would theoretically yield this compound. The methyl group on the toluene ring is an ortho-, para-director, and due to steric hindrance, the para-substituted product is expected to be the major isomer. youtube.comscribd.com Industrial processes often utilize variations of Friedel-Crafts alkylation, for instance, in the production of ethylbenzene (B125841) from benzene (B151609) and ethene, highlighting the scalability of this approach. libretexts.org
| Reactants | Catalyst | Product | Reaction Type |
| Toluene, 2-chloro-2-methylpropanenitrile | AlCl₃ | This compound | Friedel-Crafts Alkylation |
Cyanoalkylation Reactions Involving Acetone (B3395972) Cyanohydrin and Related Precursors
Acetone cyanohydrin serves as a less hazardous and more convenient source of cyanide for cyanoalkylation reactions compared to hydrogen cyanide gas. nih.gov It can be utilized in various catalytic systems to introduce the cyanomethylpropyl group.
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective Lewis acid catalyst for a variety of organic transformations, including cyanoalkylation reactions. nih.govacs.orgnih.gov This catalyst is known to activate cyanohydrins, facilitating the transfer of the cyanoalkyl group. nih.govacs.org In a relevant study, B(C₆F₅)₃ was used to catalyze the formal C3 cyanoalkylation of indoles with cyanohydrins, including acetone cyanohydrin, to produce indole-3-acetonitrile (B3204565) derivatives with α-quaternary carbon centers. nih.govacs.org The reaction proceeds through the decomposition of the cyanohydrin, promoted by the Lewis acidic activation at the cyano group. nih.gov Although the direct cyanoalkylation of toluene with acetone cyanohydrin catalyzed by B(C₆F₅)₃ to form this compound is not explicitly detailed in the provided search results, the established reactivity suggests its potential applicability. The reaction would likely proceed in a solvent like toluene, which can also act as the aromatic substrate. nih.gov
While a direct one-pot synthesis of this compound from p-toluoyl chloride and acetone cyanohydrin is not specifically described, related methodologies exist. For instance, intramolecular Friedel-Crafts acylation can be achieved by treating an appropriate acid chloride with a Lewis acid. orgsyn.org A one-pot procedure for the synthesis of cyanohydrin derivatives from alkyl bromides has been developed, showcasing the versatility of consecutive radical/ionic reactions. However, this does not directly involve an acid chloride and acetone cyanohydrin.
Base-mediated cyanation offers an alternative route to the target molecule. A patent describes a method for preparing nitriles by reacting acetone cyanohydrin with alkyl halides in the presence of a base like lithium hydroxide. This suggests a potential pathway where a p-tolyl halide could be reacted with acetone cyanohydrin under basic conditions.
Another approach involves the use of a Grignard reagent. The reaction of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) with a suitable electrophilic cyanide source could potentially yield the desired nitrile.
Multi-Step Synthetic Sequences and Retrosynthetic Analysis
A multi-step synthesis allows for a more controlled construction of the target molecule, often starting from simple and readily available precursors. Retrosynthetic analysis is a powerful tool for devising such synthetic routes by working backward from the target molecule.
A plausible retrosynthetic analysis for this compound would involve a key disconnection of the C-C bond between the aromatic ring and the quaternary carbon. This leads to two primary synthons: a p-tolyl nucleophile and a 2-cyanoprop-2-yl electrophile, or a p-tolyl electrophile and a 2-cyanoprop-2-yl nucleophile.
Retrosynthetic Disconnection:
This compound
||
V
p-tolyl (nucleophile) + (CH3)2C(CN) (electrophile)
OR
p-tolyl (electrophile) + (CH3)2C(CN) (nucleophile)
This analysis suggests several forward synthetic strategies:
Route A (Friedel-Crafts approach): Starting from toluene (the p-tolyl nucleophile precursor) and 2-chloro-2-methylpropanenitrile (the electrophile). This corresponds to the catalytic approach discussed in section 2.1.1.
Route B (Nucleophilic substitution): Starting from a p-tolyl halide and the anion of isobutyronitrile (B166230). This would involve generating the nucleophile from isobutyronitrile using a strong base.
Route C (From p-xylene): A multi-step synthesis could start from p-xylene (B151628). One possible sequence involves the oxidation of one methyl group to a carboxylic acid, conversion to the acid chloride, and subsequent reactions to introduce the nitrile and the gem-dimethyl groups. A patent describes the synthesis of 2-methyl-2-butenenitrile via isomerization, which points to the possibility of constructing the carbon skeleton through various C-C bond-forming reactions followed by functional group manipulations. google.com
The choice of a specific multi-step synthesis would depend on factors such as the availability of starting materials, reaction yields, and the ease of purification of intermediates.
Convergent and Divergent Synthetic Route Design
Alternatively, a divergent synthesis could be envisioned starting from a common intermediate that can be elaborated into a variety of related structures, including this compound. For example, a Friedel-Crafts alkylation of toluene with a suitable electrophile bearing the gem-dimethylnitrile moiety could be a starting point. While direct alkylation with a nitrile-containing fragment can be challenging, a multi-step sequence could be designed. A patent for the synthesis of related 2-methyl-2-aryl propyl carboxylates utilizes a Friedel-Crafts reaction between an aromatic compound and a methallyl carboxylate. google.com A similar strategy could potentially be adapted by using a precursor that can be later converted to the nitrile. This divergent approach would be particularly valuable for creating a library of structurally related compounds for further studies.
Sustainable Synthesis Considerations for this compound
Modern chemical synthesis places a strong emphasis on sustainability, aiming to minimize environmental impact through the principles of green chemistry.
Exploration of Solvent-Free or Green Solvent Systems
A key aspect of sustainable synthesis is the reduction or elimination of hazardous organic solvents. For the proposed synthesis of this compound, several strategies could be explored:
Solvent-Free Conditions: In some cases, reactions can be performed neat, without any solvent. This would significantly reduce waste and simplify product isolation. The feasibility of a solvent-free reaction between p-toluoyl chloride and acetone cyanohydrin would need to be investigated.
Green Solvents: If a solvent is necessary, greener alternatives to traditional volatile organic compounds (VOCs) should be considered. Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could be evaluated as replacements for diethyl ether or other conventional solvents. Ionic liquids or deep eutectic solvents could also be explored as reaction media, potentially offering benefits in terms of recyclability and enhanced reaction rates.
Evaluation of Atom Economy and Environmental Factors
The efficiency of a chemical reaction can be quantified using various green chemistry metrics.
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%. For the proposed synthesis from p-toluoyl chloride and acetone cyanohydrin, the main byproduct is triethylammonium (B8662869) chloride. While the atom economy of this specific step is not ideal due to the formation of this salt, a full analysis of the entire synthetic sequence from basic starting materials would be necessary for a comprehensive evaluation.
E-Factor and Process Mass Intensity (PMI): The E-Factor, introduced by Roger Sheldon, measures the total mass of waste produced per unit of product. Process Mass Intensity (PMI) is a related metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a given mass of product. nih.govgreenchemistry-toolkit.org Minimizing the E-Factor and PMI are key goals in green process design. The choice of solvent and the efficiency of work-up and purification steps will have a significant impact on these metrics.
By carefully selecting synthetic strategies, optimizing reaction conditions, and embracing the principles of green chemistry, the synthesis of this compound can be achieved in an efficient and environmentally responsible manner.
Mechanistic Elucidation of Reactions Involving 2 Methyl 2 P Tolyl Propanenitrile Precursors and Its Formation
Detailed Investigation of Reaction Pathways and Intermediates
The formation of 2-Methyl-2-(p-tolyl)propanenitrile from its precursors, such as p-xylene (B151628) and a cyanating alkylating agent like 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) or 2-bromo-2-methylpropanenitrile (B1338764), is a multi-step process. The pathway involves the generation of a potent electrophile that subsequently reacts with the electron-rich aromatic ring.
In the acid-catalyzed cyanoalkylation of p-xylene, the primary transient species is a tertiary carbocation, specifically the 2-cyano-2-propyl cation, (CH₃)₂C⁺CN, or a related electrophilic complex. This electrophile is generated from a precursor by the action of a catalyst. For instance, a Brønsted acid can protonate the hydroxyl group of acetone (B3395972) cyanohydrin, leading to the formation of a good leaving group (water) and the subsequent generation of the carbocation.
The reaction then proceeds through a Wheland intermediate, also known as a sigma complex or arenium ion. This is a resonance-stabilized carbocation formed by the attack of the electrophile on the p-xylene ring. The stability of this intermediate is crucial for the reaction to proceed. The positive charge in the arenium ion is delocalized across the aromatic ring and is stabilized by the existing methyl group. The final step involves the deprotonation of this intermediate by a weak base to restore the aromaticity of the ring, yielding the final product. In some cases, particularly with strong Lewis acids, stable ion pairs or even off-cycle radical species can exist during the catalytic process cardiff.ac.uk.
Computational studies on similar acid-catalyzed reactions provide insight into the transition states and energy profiles involved. The rate-determining step is typically the formation of the C-C bond between the electrophile and the aromatic ring, which involves a high-energy transition state.
Quantum chemical investigations on related Brønsted acid-catalyzed reactions reveal that the catalyst activates the substrate by forming a strong hydrogen bond, for example, with an oxygen atom on the electrophile precursor nih.gov. The transition state for the electrophilic attack on the aromatic ring is a highly organized, late transition state resembling the sigma complex. The energy landscape of the reaction shows an initial energy input required to generate the electrophile, followed by the activation barrier for the electrophilic aromatic substitution.
Catalytic Roles in Directing Regioselectivity and Stereoselectivity
Catalysts are fundamental in the synthesis of this compound, not only for enabling the reaction but also for controlling its selectivity.
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid that can catalyze Friedel-Crafts alkylations. Its mechanism often involves the abstraction of a leaving group (like a halide) or a hydride from the alkylating agent to generate a highly reactive cationic species cmu.eduorganic-chemistry.org. In the synthesis of this compound, B(C₆F₅)₃ could activate a precursor like 2-bromo-2-methylpropanenitrile by abstracting the bromide ion, forming the [Br-B(C₆F₅)₃]⁻ anion and the required (CH₃)₂C⁺CN electrophile.
This Lewis acid is known to form stable adducts, but mechanistic studies suggest that in many cases, the catalyst operates by activating the electrophile rather than the aromatic substrate cmu.edu. The regioselectivity of the reaction is primarily governed by the directing effect of the methyl group on the p-xylene ring, which is an ortho-, para-director. Due to steric hindrance from the methyl group, the bulky (CH₃)₂C-CN group preferentially attacks the para-position, leading to the desired product. However, since the starting material is p-xylene, the substitution occurs at one of the positions ortho to a methyl group and meta to the other.
Table 1: Influence of B(C₆F₅)₃ Catalyst Loading on Reaction Conversion Note: This table is illustrative, based on general findings for B(C₆F₅)₃ catalyzed reactions bath.ac.uk.
| Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| 1 | 24 | 80 | 45 |
| 2.5 | 24 | 80 | 85 |
| 5 | 12 | 80 | 95 |
| 5 | 24 | 50 | 60 |
Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, are common catalysts for Friedel-Crafts reactions. Their primary role is to protonate the precursor to generate the electrophile dicp.ac.cn. When using acetone cyanohydrin, the Brønsted acid protonates the hydroxyl group, which then leaves as a water molecule, forming the tertiary carbocation.
The nature of the Brønsted acid and its conjugate base can significantly influence the reaction pathway nih.gov. A non-coordinating conjugate base is preferred as it is less likely to react with the carbocation intermediate. The reaction mechanism involves the formation of an ion pair between the carbocation and the conjugate base, which then participates in the electrophilic substitution.
Brønsted acid-catalyzed reactions can sometimes be complicated by side reactions, such as polymerization of the alkylating agent or isomerization of the product. The reaction conditions, therefore, must be carefully controlled. The presence of a weak base is necessary in the final step to accept a proton from the sigma complex, thereby regenerating the catalyst and forming the aromatic product.
Kinetic and Thermodynamic Analyses of Synthetic Transformations
The rate of formation of this compound is dependent on several factors, including the concentrations of the reactants and catalyst, temperature, and the choice of solvent. Kinetic studies of related acid-catalyzed reactions show that the rate law is often complex. For instance, in some B(C₆F₅)₃-catalyzed reactions, increased concentrations of the substrate can have an inhibitory effect on the reaction rate cmu.edu. This is because the substrate can form a stable, non-productive complex with the catalyst, reducing the concentration of the active catalytic species.
Table 2: Illustrative Kinetic Parameters for an Acid-Catalyzed Alkylation Note: This data is hypothetical and serves to illustrate the principles of kinetic analysis in such reactions, drawing concepts from related studies nih.gov.
| Parameter | Description | Illustrative Value |
|---|---|---|
| kcat (s⁻¹) | Catalytic turnover number | 0.05 |
| KM (mM) | Michaelis constant (substrate concentration at half Vmax) | 15 |
| kcat/KM (M⁻¹s⁻¹) | Catalytic efficiency | 3.33 |
| ΔG‡ (kcal/mol) | Gibbs free energy of activation | +22 |
| ΔH (kcal/mol) | Enthalpy of reaction | -15 |
The thermodynamic profile is characterized by a significant release of energy upon formation of the final product. The stability of the product, which contains a quaternary carbon center attached to an aromatic ring, contributes to the favorable thermodynamics. The equilibrium of the reaction can be shifted towards the product by removing one of the byproducts, for example, water in the case of a reaction starting from acetone cyanohydrin.
Computational and Theoretical Chemistry Applied to 2 Methyl 2 P Tolyl Propanenitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-2-(p-tolyl)propanenitrile. These ab initio methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Studies on Molecular and Reactant Systems
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organic molecules like this compound. By calculating the electron density, DFT methods can accurately predict a variety of molecular properties. For instance, DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and thermochemical data. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to model its structure and reactivity. For example, a computational study on the related compound 2-methyl-3-(p-tolyl)propionaldehyde (B1596303) utilized DFT (specifically the B3LYP/6-31G* level of theory) to model transition states and understand the stability of intermediates in reactions. This approach highlights how the electron-donating p-tolyl group influences the electronic environment of the reactive centers.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.
The HOMO, representing the site of electron donation, and the LUMO, indicating the site of electron acceptance, can be calculated using quantum chemical methods. For this compound, the HOMO is expected to be located primarily on the electron-rich p-tolyl ring, while the LUMO would likely be associated with the nitrile group (C≡N), a known electron-withdrawing group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
| Molecular Orbital | Description | Predicted Location |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the p-tolyl ring |
| LUMO | Lowest Unoccupied Molecular Orbital | Associated with the nitrile group |
Electrostatic Potential Mapping and Charge Distribution Analyses
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. In an ESP map of this compound, regions of negative potential (typically colored red) would indicate areas of high electron density, which are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) denote electron-deficient areas, the likely targets for nucleophiles.
For this compound, the nitrogen atom of the nitrile group would exhibit a region of high negative electrostatic potential due to its lone pair of electrons. The aromatic ring, while generally electron-rich, would also show variations in potential due to the influence of the methyl and propanenitrile substituents.
Molecular Dynamics Simulations for Understanding Reaction Dynamics
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, solvent effects, and the pathways of chemical reactions.
For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bond connecting the quaternary carbon to the aromatic ring. Furthermore, MD simulations can be instrumental in modeling the interactions of this compound with solvents or within a complex reaction mixture, which is crucial for understanding reaction kinetics and mechanisms in a realistic environment.
Predictive Modeling of Novel Reactivities and Transformation Potentials
The computational data gathered from DFT, FMO analysis, and MD simulations can be integrated into predictive models to explore the potential for novel reactions and transformations of this compound. By simulating the interaction of the compound with various reagents under different conditions, it is possible to identify plausible reaction pathways and predict the structures of potential products. This predictive capability is a cornerstone of modern chemical research, enabling the rational design of new synthetic routes and functional materials. For example, computational models could be used to explore the hydrolysis of the nitrile group to form a carboxylic acid or its reduction to an amine, predicting the activation energies and transition state geometries for these transformations.
Chemical Transformations and Derivatization Strategies for 2 Methyl 2 P Tolyl Propanenitrile
Functional Group Interconversions of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group in 2-Methyl-2-(p-tolyl)propanenitrile is a versatile handle for a variety of chemical transformations, enabling its conversion into other important functional groups such as carboxylic acids, esters, and primary amines.
Hydrolysis Reactions to Carboxylic Acids and Esters
The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids. This reaction can be carried out under either acidic or alkaline conditions. chemguide.co.uk
Under acidic conditions, this compound can be heated under reflux with a dilute acid, such as hydrochloric acid, to yield 2-Methyl-2-(p-tolyl)propanoic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis:
CH3C6H4C(CH3)2CN + 2H2O + H+ → CH3C6H4C(CH3)2COOH + NH4+
Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. chemguide.co.uk This process initially forms the salt of the carboxylic acid (e.g., sodium 2-methyl-2-(p-tolyl)propanoate) and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis:
CH3C6H4C(CH3)2CN + OH- + H2O → CH3C6H4C(CH3)2COO- + NH3
CH3C6H4C(CH3)2COO- + H+ → CH3C6H4C(CH3)2COOH
Ester derivatives can be synthesized from the resulting carboxylic acid through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Reduction Processes to Primary Amines
The reduction of the nitrile group provides a direct route to primary amines. This transformation can be achieved through catalytic hydrogenation or by using stoichiometric reducing agents. wikipedia.org
Catalytic hydrogenation is an economically viable method for producing primary amines from nitriles. wikipedia.org This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction is generally carried out at elevated temperature and pressure.
Catalytic Hydrogenation:
CH3C6H4C(CH3)2CN + 2H2 --(Catalyst)--> CH3C6H4C(CH3)2CH2NH2
A variety of stoichiometric reducing agents can also be employed for the non-catalytic conversion of nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an ether solvent, followed by an acidic workup. chemguide.co.uk Other useful reducing agents include diborane (B8814927) and sodium in an alcohol solvent. wikipedia.org More recently, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to be effective for the reduction of a wide range of nitriles, including those with electron-donating groups on the aromatic ring which may require refluxing in tetrahydrofuran (B95107) (THF) for complete reduction. nih.govorganic-chemistry.org
| Reagent | Conditions | Product |
| H₂/Raney Ni | High T, High P | 2-Methyl-2-(p-tolyl)propan-1-amine |
| LiAlH₄ | Ether, then H₃O⁺ | 2-Methyl-2-(p-tolyl)propan-1-amine |
| BH₃·THF | THF | 2-Methyl-2-(p-tolyl)propan-1-amine |
| Diisopropylaminoborane/cat. LiBH₄ | THF, reflux | 2-Methyl-2-(p-tolyl)propan-1-amine |
Nucleophilic Addition and Cycloaddition Reactions
The nitrile group, with its electrophilic carbon atom, is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a variety of compounds through the addition of organometallic reagents or other nucleophiles. For instance, Grignard reagents and organolithium compounds can add to the nitrile to form intermediate imines, which can then be hydrolyzed to ketones.
Cycloaddition reactions involving the nitrile group can also be a powerful tool for constructing heterocyclic rings. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole derivatives.
Modifications and Substitutions on the p-Tolyl Aromatic Ring
The p-tolyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. wikipedia.org The methyl group is an ortho-, para-directing activator, which influences the position of incoming electrophiles. Given that the para position is already occupied by the 2-cyano-2-propyl group, substitutions will primarily occur at the ortho positions relative to the methyl group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br) onto the aromatic ring using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).
These modifications can significantly alter the electronic and steric properties of the molecule, providing access to a wide range of substituted derivatives.
Enantioselective and Diastereoselective Control in Subsequent Derivatizations
While this compound itself is achiral, many of its derivatives, particularly those formed through reactions that create new stereocenters, can be chiral. Therefore, controlling the stereochemical outcome of these reactions is a critical aspect of their synthesis.
For example, in the reduction of a ketone derived from this compound, the use of chiral reducing agents can lead to the formation of a single enantiomer of the corresponding secondary alcohol. Similarly, in reactions involving the addition of a nucleophile to a derivative containing a prochiral center, the use of a chiral catalyst or auxiliary can direct the reaction to produce a specific diastereomer.
The field of asymmetric synthesis offers a variety of methods to achieve high levels of enantioselectivity and diastereoselectivity. These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions where existing stereocenters in the molecule direct the stereochemical outcome of subsequent transformations. The development of such stereocontrolled derivatizations of this compound is an active area of research, driven by the demand for enantiomerically pure compounds in various applications.
Advanced Applications of 2 Methyl 2 P Tolyl Propanenitrile As a Versatile Building Block
Strategic Utility in Pharmaceutical Intermediate Synthesis
The synthesis of complex molecules for the pharmaceutical industry often relies on the use of specialized building blocks that can be elaborated into a final active pharmaceutical ingredient (API). nih.gov 2-Methyl-2-(p-tolyl)propanenitrile serves as such a scaffold, providing a key structural motif for further chemical transformations. biosynth.com The production of single enantiomers of drug intermediates is of increasing importance in the pharmaceutical sector to ensure the safety and efficacy of new medicines. nih.gov
This compound is utilized in pharmaceutical testing and is recognized as a building block for creating more complex molecules. biosynth.com The nitrile group is a versatile functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, and amides, which are prevalent in drug structures. The core structure, containing a substituted benzene (B151609) ring, is a common feature in many biologically active compounds. The process of discovering and developing new drugs often involves synthesizing libraries of related compounds, and molecules like this compound are ideal starting points for generating this molecular diversity.
The transformation of nitriles into chiral intermediates is a key step in synthesizing potent and selective drugs. researchgate.net For instance, biocatalytic processes are often employed to create key chiral intermediates for antiviral agents like Atazanavir, an HIV protease inhibitor. researchgate.net This highlights the general strategy of using functionalized building blocks to construct complex, biologically active molecules.
Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov The production of single-enantiomer drugs has become a major focus in the pharmaceutical industry. nih.govcore.ac.uk Biocatalytic methods, which use enzymes or whole microorganisms, are particularly powerful for creating chiral molecules with high enantioselectivity. nih.govcore.ac.uk
While specific examples of the chiral resolution of this compound are not detailed in the provided research, the principles of synthesizing chiral intermediates are well-established. core.ac.uksumitomo-chem.co.jp For example, biocatalytic processes are described for creating chiral intermediates for various drugs through methods like enantioselective enzymatic reduction. core.ac.uk The synthesis of chiral tertiary alcohols, a structure related to the quaternary center in this compound, is another key technology in producing optically active pharmaceutical intermediates. sumitomo-chem.co.jp These established methodologies suggest a clear potential pathway for the development of chiral intermediates derived from this compound for use in next-generation therapeutics.
Applications in Agrochemical and Specialty Chemical Synthesis
The demand for chiral intermediates extends beyond pharmaceuticals into the agrochemical industry, where stereochemistry can significantly impact the efficacy and environmental profile of pesticides and herbicides. nih.govcore.ac.uk The structural motifs present in this compound can be found in various specialty chemicals.
Table 2: Research Findings on Related Nitrile Synthesis and Application
| Research Area | Finding | Potential Relevance |
|---|---|---|
| Chiral Intermediate Synthesis | Biocatalytic processes can produce single enantiomers of drug intermediates with high selectivity. nih.govcore.ac.uk | Suggests a pathway for producing chiral versions of this compound derivatives. |
| Specialty Nitrile Synthesis | Isomerization reactions can be used to create specific unsaturated nitriles like 2-methyl-2-butenenitrile. google.com | Indicates methods for modifying and creating diverse nitrile-containing building blocks. |
| Biocatalytic Hydrolysis | Nitrilase enzymes can selectively hydrolyze one isomer of a nitrile mixture, enabling separation and production of pure carboxylic acids. researchgate.net | Offers a green chemistry route to convert this compound into corresponding acids or amides. |
Potential in Polymer Chemistry and Advanced Materials Science
Nitrile-containing compounds, particularly acrylonitrile (B1666552) (propenonitrile), are fundamental monomers in the polymer industry. essentialchemicalindustry.org They are used to produce a wide range of materials with desirable properties, from fibers to hard, shock-resistant plastics. essentialchemicalindustry.org
Acrylonitrile is a key component in several important co-polymers:
Acrylic Fibers: Co-polymers of acrylonitrile with monomers like methyl propenoate are used to create synthetic fibers. essentialchemicalindustry.org
Styrene-Acrylonitrile (SAN): This co-polymer is known for its rigidity and chemical resistance. essentialchemicalindustry.org
Acrylonitrile Butadiene Styrene (ABS): A tough, impact-resistant thermoplastic created from the co-polymerization of acrylonitrile, butadiene, and styrene. essentialchemicalindustry.org
Nitrile Butadiene Rubber (NBR): This material is highly resistant to oil and chemicals and is used for hoses, seals, and protective gloves. essentialchemicalindustry.org
The inclusion of the this compound monomer into polymer chains could potentially introduce unique properties. The bulky tolyl group could enhance thermal stability and modify the mechanical properties of the resulting polymer. Its structural similarity to other vinyl monomers suggests it could be incorporated into existing polymerization processes, leading to the development of new advanced materials with tailored characteristics for specialized applications.
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 40119-34-4 | C₁₁H₁₃N |
| 2-Methyl-2-(m-tolyl)propanenitrile | 30568-27-5 | C₁₁H₁₃N |
| (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 1391437-15-2 | Not Available |
| 2-Methyl-2-(naphthalen-2-yl)propanenitrile | 69849-14-5 | C₁₄H₁₃N |
| 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile | 929021-97-6 | C₁₀H₁₂N₂ |
| 2-Methyl-2-(methylamino)propanenitrile | 2273-39-4 | C₅H₁₀N₂ |
| 2-Methyl-2-((2-methylpropyl)amino)propanenitrile | 937-842-1 | C₈H₁₆N₂ |
| 2-Methyl-2-(methylsulfanyl)propanenitrile | 10074-86-9 | C₅H₉NS |
| 2-methyl-2-butenenitrile | Not Available | C₅H₇N |
| Propenonitrile (Acrylonitrile) | 107-13-1 | C₃H₃N |
| Methyl propenoate (Methyl acrylate) | 96-33-3 | C₄H₆O₂ |
| Methyl 2-methylprop-2-enoate (Methyl methacrylate) | 80-62-6 | C₅H₈O₂ |
| (E)-2-methyl-2-butenoic acid | 80-59-1 | C₅H₈O₂ |
Future Perspectives and Emerging Research Avenues for 2 Methyl 2 P Tolyl Propanenitrile
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The pursuit of sustainability in chemical synthesis necessitates a departure from methods that rely on harsh reagents and generate significant waste. For 2-Methyl-2-(p-tolyl)propanenitrile, this means exploring alternatives to classical cyanation reactions which often involve highly toxic cyanide salts. Future research will likely focus on developing catalytic systems that are not only efficient but also environmentally friendly.
Exploration of Novel Organocatalytic and Biocatalytic Approaches
The limitations of traditional metal-based catalysts, including their toxicity and cost, have spurred interest in organocatalysis and biocatalysis for nitrile synthesis. These approaches offer mild reaction conditions and high selectivity, aligning with the goals of green chemistry.
Organocatalysis: The Strecker reaction, a well-established method for synthesizing α-aminonitriles, has seen significant advancements through the use of organocatalysts. organic-chemistry.org While this compound is not an α-aminonitrile, the principles of activating substrates through hydrogen bonding and other non-covalent interactions can be applied to develop novel organocatalytic routes. Future research could explore organocatalyzed additions to suitable precursors or the development of new catalytic cycles specifically designed for tertiary nitriles.
Biocatalysis: The use of enzymes offers an exceptionally green and highly selective method for chemical transformations. For nitrile synthesis, enzymes such as aldoxime dehydratases and nitrile synthetases are gaining prominence. rsc.orgnih.gov These enzymes operate under mild, aqueous conditions and can circumvent the need for toxic cyanides. nih.gov Aldoxime dehydratases, for instance, catalyze the dehydration of aldoximes to nitriles, a process that could be adapted for the synthesis of this compound from a corresponding aldoxime precursor. acs.org Biocatalytic methods also hold the potential for enantioselective synthesis, which, although not relevant for the achiral this compound, is a significant advantage for the synthesis of chiral nitriles. nih.govallfordrugs.com
Uncovering Unexplored Reactivities and Unique Transformation Pathways
The nitrile group is a versatile functional group that can participate in a wide range of chemical transformations. While the primary focus is often on its synthesis, exploring the unique reactivity of this compound could open up new applications. The steric hindrance around the quaternary carbon atom bearing the nitrile group may lead to unexpected reactivity or selectivity in comparison to less substituted nitriles.
Future research could investigate the participation of this compound in novel cycloaddition reactions, its behavior under various catalytic conditions, or its potential as a precursor for more complex molecular architectures. For example, the transformation of 2-methylpropane and 2-methylpropene to larger hydrocarbons using a tungsten hydride catalyst showcases how seemingly simple molecules can undergo unexpected and selective transformations. nih.gov A similar exploration of the reactivity of this compound could yield valuable synthetic intermediates.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The integration of modern technologies like flow chemistry and automated synthesis platforms is set to revolutionize chemical research and production. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly screen reaction conditions.
Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially when dealing with hazardous reagents or exothermic reactions. allfordrugs.comrsc.org For the synthesis of nitriles, flow chemistry has been successfully employed for the hydration of nitriles to amides and for cyanide-free synthesis from ketones. rsc.orgrsc.org Applying these principles to the synthesis of this compound could lead to a more efficient and scalable manufacturing process. For instance, a continuous flow protocol for preparing organic nitriles from carboxylic acids using supercritical acetonitrile (B52724) has been developed, offering a catalyst-free method. acs.org
Automated Synthesis: Automated platforms enable high-throughput screening of catalysts, solvents, and reaction conditions. This is particularly valuable for optimizing new synthetic routes for compounds like this compound, where established protocols may be lacking. By rapidly identifying optimal reaction parameters, automated synthesis can significantly accelerate the research and development process, making the exploration of the novel synthetic methods discussed above more feasible and efficient.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Methyl Substitution : Removing one methyl group (e.g., 2-methyl → 2-H) abolishes mTOR inhibition (IC₅₀ > 1 µM).
- Aromatic Modifications : Introducing electron-withdrawing groups (e.g., nitro) on the p-tolyl ring enhances PI3Kα selectivity (IC₅₀ = 2 nM) but reduces solubility .
Experimental Validation : - Molecular Dynamics Simulations : Predict binding free energy changes (±1.5 kcal/mol) for substituent variations.
- Crystallography : Co-crystal structures with PI3Kγ confirm steric clashes with bulkier groups .
Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Q. Analytical Best Practices :
NMR Standardization : Use deuterated solvents (CDCl₃) and internal standards (TMS) for chemical shift calibration.
HPLC Method Harmonization : Adopt a unified gradient (e.g., 60–80% acetonitrile over 15 min) across studies.
Cross-Validation : Compare with synthesized reference standards (e.g., CAS 915019-65-7) to confirm peak assignments .
Case Study : Discrepancies in C NMR peaks (δ 120–125 ppm) were resolved by identifying residual solvent (THF) artifacts in earlier reports .
Advanced Question: What derivatization pathways expand the pharmacological applications of this compound?
Q. Derivatization Approaches :
Nitrile Hydrolysis : Conversion to carboxylic acids (e.g., using H₂SO₄/H₂O) for prodrug development.
Cycloaddition Reactions : Click chemistry with azides to generate triazole-linked analogs for targeted therapies.
Boronate Ester Formation : Introduce dioxaborolane groups (e.g., via Suzuki coupling) for PET tracer development .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
